molecular formula C5H4ClFN2 B6205903 4-chloro-6-fluoro-2-methylpyrimidine CAS No. 2155785-93-4

4-chloro-6-fluoro-2-methylpyrimidine

Cat. No. B6205903
CAS RN: 2155785-93-4
M. Wt: 146.6
InChI Key:
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Description

4-Chloro-6-fluoro-2-methylpyrimidine, also known as CFM, is an organic compound belonging to the pyrimidine family of heterocyclic compounds. Pyrimidines are nitrogen-containing five-membered rings, with two nitrogen atoms in the ring and three carbon atoms. CFM is an important building block for the synthesis of a variety of organic compounds and pharmaceuticals. CFM has a wide range of applications, from organic synthesis and drug discovery to medical research and biochemistry.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-2-methylpyrimidine is not fully understood. However, it is known that 4-chloro-6-fluoro-2-methylpyrimidine can act as an inhibitor of certain enzymes and proteins. In particular, 4-chloro-6-fluoro-2-methylpyrimidine has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folates, a group of essential vitamins. 4-chloro-6-fluoro-2-methylpyrimidine also binds to certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-6-fluoro-2-methylpyrimidine are not fully understood. However, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folates, a group of essential vitamins. In addition, 4-chloro-6-fluoro-2-methylpyrimidine has been shown to bind to certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-chloro-6-fluoro-2-methylpyrimidine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, 4-chloro-6-fluoro-2-methylpyrimidine is highly soluble in water, making it ideal for use in aqueous solutions. However, 4-chloro-6-fluoro-2-methylpyrimidine is not very stable and can easily decompose in the presence of oxygen and light. In addition, 4-chloro-6-fluoro-2-methylpyrimidine is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for research involving 4-chloro-6-fluoro-2-methylpyrimidine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medical research. Additionally, research into the synthesis of novel compounds using 4-chloro-6-fluoro-2-methylpyrimidine as a building block could lead to the development of new drugs and treatments. Finally, further investigation into the stability of 4-chloro-6-fluoro-2-methylpyrimidine and its potential toxicity could lead to improved safety protocols for laboratory experiments.

Synthesis Methods

4-chloro-6-fluoro-2-methylpyrimidine can be synthesized via a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The most common method is the Wittig reaction, which involves reacting a phosphonium salt with an aldehyde or ketone to form a substituted pyrimidine ring. The Ullmann reaction involves reacting a metal halide with a dialkyl acetylene to form a substituted pyrimidine ring. The Buchwald-Hartwig reaction involves reacting an aryl halide with an amine or a diamine to form a substituted pyrimidine ring.

Scientific Research Applications

4-chloro-6-fluoro-2-methylpyrimidine is used in a variety of scientific research applications, including drug discovery, medical research, and biochemistry. In drug discovery, 4-chloro-6-fluoro-2-methylpyrimidine is used to synthesize novel compounds for the treatment of various diseases. In medical research, 4-chloro-6-fluoro-2-methylpyrimidine is used to study the biochemical and physiological effects of various compounds. In biochemistry, 4-chloro-6-fluoro-2-methylpyrimidine is used to study the structure and function of proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-fluoro-2-methylpyrimidine involves the reaction of 2,4-dichloro-6-fluoropyrimidine with methyl iodide in the presence of a base to form 4-chloro-6-fluoro-2-methylpyrimidine.", "Starting Materials": [ "2,4-dichloro-6-fluoropyrimidine", "methyl iodide", "base" ], "Reaction": [ "Add 2,4-dichloro-6-fluoropyrimidine to a reaction vessel", "Add methyl iodide to the reaction vessel", "Add a base to the reaction vessel", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2155785-93-4

Molecular Formula

C5H4ClFN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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